Megestrol Acetate-d3
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Overview
Description
Megestrol Acetate-d3 is a deuterated form of Megestrol Acetate, a synthetic progestogen. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Megestrol Acetate. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol Acetate-d3 involves the deuteration of Megestrol Acetate. The process typically starts with the preparation of Megestrol Acetate, which is synthesized from 6-methylpregna-4,6-diene-3,20-dione. The key steps include:
Acetylation: The 17-hydroxy group of 6-methylpregna-4,6-diene-3,20-dione is acetylated using acetic anhydride in the presence of a base such as pyridine.
Deuteration: The hydrogen atoms are replaced with deuterium atoms using deuterated reagents like deuterated acetic anhydride or deuterated pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 6-methylpregna-4,6-diene-3,20-dione are acetylated and deuterated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Megestrol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Megestrol Acetate-d3 is widely used in scientific research for:
Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the pharmacokinetics of Megestrol Acetate.
Drug Metabolism: It is used to study the metabolism of Megestrol Acetate in different biological systems.
Cancer Research: It is used in research related to hormone-dependent cancers such as breast and endometrial cancer.
Endocrinology: It helps in studying the effects of synthetic progestogens on the endocrine system.
Mechanism of Action
Megestrol Acetate-d3 mimics the action of natural progesterone by binding to and activating nuclear progesterone receptors. This ligand-receptor complex is translocated to the nucleus, where it binds to specific DNA sequences and promotes the expression of target genes. This results in various physiological effects, including the inhibition of gonadotropin secretion and the induction of secretory changes in the endometrium.
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone therapy and cancer treatment.
Norethindrone: A synthetic progestin used in birth control and hormone replacement therapy.
Chlormadinone Acetate: Used in hormone therapy and as an anti-androgen.
Uniqueness
Megestrol Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Megestrol Acetate in biological systems.
Properties
CAS No. |
162462-72-8 |
---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
InChI Key |
RQZAXGRLVPAYTJ-CPPTVPENSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Synonyms |
17-(Acetyloxy)-6-(methyl-d3)-pregna-4,6-diene-3,20-dione; BDH 1298-d3; DMAP-d3; MGA-d3; Magestin-d3; Maygace-d3; Megace-d3; Megeron-d3; Megestat-d3; Magestryl Acetate-d3; Ovarid-d3; |
Origin of Product |
United States |
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